molecular formula C22H25N3O4 B2878972 N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-phenethyloxalamide CAS No. 954093-35-7

N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-phenethyloxalamide

Cat. No.: B2878972
CAS No.: 954093-35-7
M. Wt: 395.459
InChI Key: JSAHZCVUGUPWLJ-UHFFFAOYSA-N
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Description

N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-phenethyloxalamide is a complex organic compound that features a morpholine ring, a phenyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-phenethyloxalamide typically involves the reaction of 2-phenylmorpholine with oxalyl chloride to form an intermediate, which is then reacted with phenethylamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-phenethyloxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N1-isopropyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide
  • N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Uniqueness

N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-phenethyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-N-(2-phenylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c26-20(25-13-14-29-19(16-25)18-9-5-2-6-10-18)15-24-22(28)21(27)23-12-11-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAHZCVUGUPWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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